molecular formula C15H10ClFN6O3 B2427954 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide CAS No. 942000-15-9

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide

Cat. No. B2427954
M. Wt: 376.73
InChI Key: QZPNOQRFLGNRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide, also known as TAK-915, is a novel small molecule that has been developed for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease. TAK-915 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which is known to play a critical role in cognitive function and memory.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds with similar molecular frameworks. For example, He et al. (2014) detailed the synthesis, crystal structure, and spectroscopic properties of a related compound, exploring its antitumor activity through electrochemical measurements and theoretical calculations (He et al., 2014). Similarly, Křupková et al. (2013) described the utility of a multireactive building block in the synthesis of various heterocyclic scaffolds, indicating the compound's potential in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).

Biological Activity and Drug Design

Several studies have investigated the biological activity and potential drug design applications of structurally similar compounds. Desai et al. (2013) reported on the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs, which underscores the importance of specific functional groups in enhancing antimicrobial activity (Desai et al., 2013). Another study by Faizi et al. (2017) on 4-thiazolidinone derivatives as benzodiazepine receptor agonists underscores the compound's potential in the synthesis of anticonvulsant agents, highlighting the critical role of structural features in binding to benzodiazepine receptors (Faizi et al., 2017).

Chemical Properties and Reactions

The chemical properties and reactions of similar compounds have been explored to understand their synthesis pathways and potential applications further. Wu et al. (2007) delved into the photo-degradation behavior of a pharmaceutical compound, analyzing its degradation products through advanced spectroscopic methods, which could be relevant for understanding the stability and degradation pathways of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide under similar conditions (Wu et al., 2007).

properties

IUPAC Name

2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN6O3/c16-13-6-5-11(23(25)26)7-12(13)15(24)18-8-14-19-20-21-22(14)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPNOQRFLGNRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.